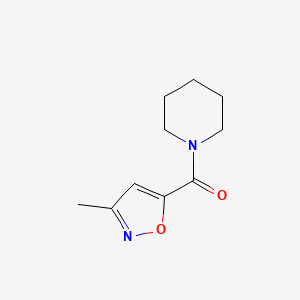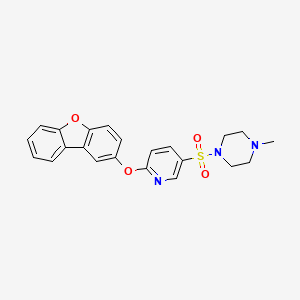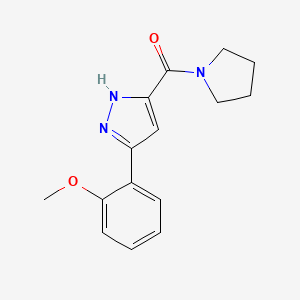
3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole is not fully understood, but it is believed to modulate the activity of GABA receptors in the brain, leading to anxiolytic and antidepressant effects. This compound has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and angiogenesis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and antidepressant effects in animal models by modulating the activity of GABA receptors in the brain. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of various enzymes involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has several advantages for lab experiments, including its high potency and selectivity for its targets. This compound has also been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, this compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole, including the development of novel drugs based on its scaffold for the treatment of various diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, more research is needed to optimize the synthesis methods of this compound to obtain higher yields and purities for use in lab experiments.
Métodos De Síntesis
3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole can be synthesized using various methods, including the reaction of 2-methoxybenzoyl chloride with pyrrolidine followed by the reaction with 1H-pyrazole-3-carboxylic acid. Another method involves the reaction of 2-methoxybenzoic acid with pyrrolidine followed by the reaction with 1H-pyrazole-3-carboxylic acid hydrazide. These methods have been optimized to obtain high yields of this compound.
Aplicaciones Científicas De Investigación
3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects by modulating the activity of GABA receptors. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, this compound has been used as a scaffold for the development of novel drugs targeting various diseases.
Propiedades
IUPAC Name |
[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-20-14-7-3-2-6-11(14)12-10-13(17-16-12)15(19)18-8-4-5-9-18/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSVBKNXDKBABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

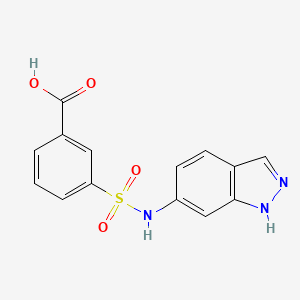

![1-[4-(Cyclohexylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B7478190.png)

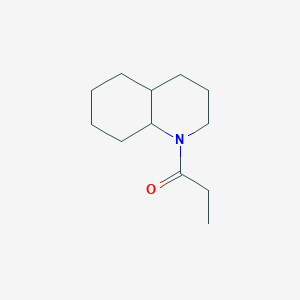
![[2-(6-Amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-2-oxoethyl] 4-(carbamoylamino)benzoate](/img/structure/B7478209.png)
![3-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7478229.png)
![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycinamide](/img/structure/B7478234.png)
methanone](/img/structure/B7478263.png)


